molecular formula C21H27N5O B5592247 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine

Cat. No.: B5592247
M. Wt: 365.5 g/mol
InChI Key: OQRHYVZSMJWIMO-UHFFFAOYSA-N
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Description

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.22156050 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivative Development

  • Convenient Synthesis Methods : A method for the preparation of azolyl piperidines, which could be related to the compound , by arylation of azoles with bromopyridines and subsequent reduction, was developed to provide benzo analogues (Shevchuk et al., 2012).

Receptor Binding and Pharmacological Properties

  • Dopamine Receptor Ligands : Studies on pyrazolo[1,5-α]pyridine derivatives showed that they can act as potential dopamine D4 receptor ligands, indicating a focus on neuropharmacological research (Li Guca, 2014).
  • G Protein-Biased Dopaminergics : Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage led to high-affinity dopamine receptor partial agonists, highlighting the compound's potential in designing novel therapeutics for neuropsychiatric conditions (Möller et al., 2017).

Antimicrobial and Antifungal Activities

  • Antimicrobial Activity : New pyridine derivatives, potentially inclusive of variations on the original compound, were synthesized and demonstrated variable and modest antimicrobial activity against several bacterial and fungal strains (Patel et al., 2011).

Analytical and Diagnostic Applications

  • Ion-Selective Electrodes : Research into the development of ketoconazole ion-selective electrodes, which involve compounds structurally related to the query compound, aims at improving pharmaceutical analysis (Shamsipur & Jalali, 2000).

Advanced Synthesis of Complex Structures

  • Mixed Ligand Complexes : Studies on the preparation of mixed ligand tricarbonyl complexes, involving imidazole and related structures, showcase the compound's utility in labeling bioactive molecules, with implications for imaging and diagnostic research (Mundwiler et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given the presence of an imidazole ring, it could potentially interact with biological targets such as enzymes or receptors that recognize this structural motif .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper disposal methods .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activities. This could include testing the compound in various biological assays to determine its potential as a therapeutic agent .

Properties

IUPAC Name

3-[1-(2-methoxyethyl)imidazol-2-yl]-1-[(4-pyrazol-1-ylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-27-15-14-25-13-10-22-21(25)19-4-2-11-24(17-19)16-18-5-7-20(8-6-18)26-12-3-9-23-26/h3,5-10,12-13,19H,2,4,11,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRHYVZSMJWIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2CCCN(C2)CC3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.